3-amino-N-(4-ethoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
This compound belongs to the thieno[2,3-b]quinoline class, characterized by a fused thiophene-quinoline core. Its structure includes a 4-(thiophen-2-yl) substituent on the quinoline ring and a 4-ethoxyphenyl carboxamide group. The ethoxy group may enhance solubility compared to halogenated derivatives, while the thiophene moiety could influence binding to viral or cellular targets .
Properties
IUPAC Name |
3-amino-N-(4-ethoxyphenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-2-29-15-11-9-14(10-12-15)26-23(28)22-21(25)20-19(18-8-5-13-30-18)16-6-3-4-7-17(16)27-24(20)31-22/h5,8-13H,2-4,6-7,25H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMUOMQHQKEXQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CS5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-amino-N-(4-ethoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a member of the thienoquinoline family, which has garnered interest due to its potential biological activities. This article examines the compound's biological activity through various studies and findings, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 320.42 g/mol. The structure contains a thienoquinoline core that is known for its diverse biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thienoquinoline derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation markers such as cyclin D1 and CDK4 .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In studies involving PC12 cells (a model for neuronal differentiation), it was found that derivatives of thienoquinoline can promote neurite outgrowth and enhance neuronal differentiation. This effect is thought to be mediated through the activation of neurotrophic signaling pathways, independent of traditional neurotrophic factors .
Antimicrobial Properties
Thienoquinoline derivatives have exhibited antimicrobial activity against a range of pathogens. Research indicates that these compounds can disrupt bacterial cell membranes and inhibit biofilm formation, making them promising candidates for developing new antibiotics .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : The compound can modulate signaling pathways associated with cell survival and proliferation.
- Interaction with DNA : Some studies suggest that thienoquinolines can intercalate into DNA, leading to disruptions in replication and transcription processes.
Case Studies
- Anticancer Study : A study published in the Journal of Medicinal Chemistry found that a similar thienoquinoline derivative exhibited IC50 values in the low micromolar range against breast cancer cell lines .
- Neuroprotection : In a neurobiology research article, a derivative was shown to significantly enhance neurite outgrowth in PC12 cells compared to controls, indicating its potential as a neurogenic agent .
- Antimicrobial Research : A recent investigation demonstrated that thienoquinoline compounds reduced the viability of Staphylococcus aureus by over 70% at concentrations as low as 10 µg/mL .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit notable anticancer properties. For instance, derivatives of thienoquinoline have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and inhibition of specific kinases involved in tumor growth. A study demonstrated that compounds related to thienoquinoline effectively reduced cell viability in human cancer cell lines (HCT-116 and MCF-7) with IC50 values ranging from 1.9 to 7.52 μg/mL . The unique structure of 3-amino-N-(4-ethoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide suggests potential for similar anticancer activity.
Antimicrobial Properties
Compounds containing thiophene and quinoline rings have been noted for their antimicrobial activities. The structural features of this compound may enhance its efficacy against various microbial strains. Studies on related compounds have shown effectiveness against bacteria and fungi through disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been documented in several studies. The incorporation of amino and carboxamide groups in the structure can enhance interactions with biological targets involved in inflammatory processes. Research into related thienoquinoline derivatives has indicated that they can modulate inflammatory responses by inhibiting pro-inflammatory cytokines or enzymes like cyclooxygenase (COX) .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Key factors influencing its activity include:
- Substituents on the aromatic rings : The presence of electron-donating or withdrawing groups can significantly affect biological activity.
- Stereochemistry : The three-dimensional arrangement of atoms can influence receptor binding and efficacy.
Case Studies
- Anticancer Screening : A series of thienoquinoline derivatives were synthesized and tested for anticancer activity against several cell lines. Among these derivatives, those structurally similar to this compound exhibited promising results with significant cytotoxic effects .
- Antimicrobial Testing : In a comparative study involving various thienopyridine derivatives, the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacokinetic and Physicochemical Properties
- Solubility : Chloro and bromo substituents (e.g., KuSaSch105, Compound 13) reduce solubility, while ethoxy (target compound) and methoxy groups () may enhance it .
- Metabolic Stability : Trifluoromethyl groups (Compound 13) resist oxidative metabolism, whereas thiophene rings (target compound) may undergo cytochrome P450-mediated modifications .
- Binding Affinity : Thiophene and phenyl groups at the 4-position (VGTI-A3, target compound) likely engage in π-π stacking with viral capsid proteins or cellular receptors .
Resistance and Selectivity
- Antiviral Resistance : VGTI-A3-03 analogs rapidly induced resistance mutations in DENV capsid proteins, suggesting a narrow therapeutic window .
- Cancer Selectivity: Compound 1 showed selectivity for ovarian cancer cells (SK-OV-3, OVCAR-3) over non-cancerous lines, attributed to its modulation of glycosphingolipids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
